2-Methylbenzamide
Overview
Description
2-Methylbenzamide, also known as o-Toluamide, is an organic compound with the molecular formula C₈H₉NO. It is a derivative of benzamide where a methyl group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that 2-methylbenzamide is an amide
Mode of Action
As an amide, it can react with azo and diazo compounds to generate toxic gases . It’s also known that amides are very weak bases , which could influence their interactions with targets.
Pharmacokinetics
It’s known that this compound is very soluble in alcohol and hot water, slightly soluble in benzene, and insoluble in cold water . This solubility profile could influence its bioavailability and distribution within the body.
Result of Action
One study suggests that this compound treatment caused a significant reduction in the levels of lipopolysaccharide (lps) induced creatinine, blood urea nitrogen, interleukin 6 (il-6), il-18 and tumor necrosis factor α (tnf-α) levels . This suggests that this compound may have anti-inflammatory effects.
Action Environment
The solubility of this compound in different solvents suggests that its action could be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{COOH} + \text{NH}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CONH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 2-methylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzamide undergoes various chemical reactions, including:
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Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce 2-methylbenzoic acid and ammonia. [ \text{CH}_3\text{C}_6\text{H}_4\text{CONH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COOH} + \text{NH}_3 ]
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Reduction: It can be reduced to 2-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄). [ \text{CH}_3\text{C}_6\text{H}_4\text{CONH}_2 + 4[\text{H}] \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
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Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-Methylbenzoic acid and ammonia.
Reduction: 2-Methylbenzylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylbenzamide can be compared with other similar compounds such as:
Benzamide: The parent compound without the methyl substitution.
3-Methylbenzamide: A positional isomer with the methyl group at the meta position.
4-Methylbenzamide: A positional isomer with the methyl group at the para position.
Uniqueness: The ortho substitution of the methyl group in this compound can influence its reactivity and physical properties compared to its isomers. This unique positioning can affect the compound’s steric and electronic environment, leading to differences in its chemical behavior and applications.
Properties
IUPAC Name |
2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUNIGZDNWWYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Record name | 2-METHYLBENZAMIDE | |
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DSSTOX Substance ID |
DTXSID6025569 | |
Record name | 2-Methylbenzamide | |
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Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 2-METHYLBENZAMIDE | |
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Record name | o-Toluamide | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYLBENZAMIDE | |
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Vapor Pressure |
0.000319 [mmHg] | |
Record name | o-Toluamide | |
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CAS No. |
527-85-5 | |
Record name | 2-METHYLBENZAMIDE | |
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Record name | 2-Methylbenzamide | |
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Record name | o-Toluamide | |
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Record name | o-Toluamide | |
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Record name | Benzamide, 2-methyl- | |
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Record name | 2-Methylbenzamide | |
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Record name | o-toluamide | |
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Record name | O-TOLUAMIDE | |
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Melting Point |
291 to 297 °F (NTP, 1992) | |
Record name | 2-METHYLBENZAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylbenzamide?
A1: The molecular formula of this compound is C8H9NO, and its molecular weight is 135.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. [, , , , , , , , , , ] These techniques provide insights into the compound's structure, functional groups, and purity.
Q3: How does this compound exert its protective effect against acute kidney injury?
A3: Research suggests that this compound may protect against lipopolysaccharide-induced acute kidney injury in rats by inhibiting the expression of inflammatory factors like interleukin 6 (IL-6), IL-18, and tumor necrosis factor α (TNF-α). [] This anti-inflammatory action helps prevent renal tissue degradation.
Q4: What is the role of yohimbine in the study on acute kidney injury?
A4: Yohimbine was used to investigate the mechanism of action of this compound. Administration of yohimbine reversed the protective effects of this compound in the rat model, suggesting the involvement of α2-adrenergic receptors in the compound's protective mechanism. []
Q5: How do this compound derivatives interact with voltage-gated sodium channels?
A5: Certain this compound derivatives have been identified as modulators of Nav1.1, a specific subtype of voltage-gated sodium channels. [] Notably, N,N'-(1,3-phenylene)bis(this compound) (3a) was found to increase Nav1.1 channel activity, suggesting potential applications in treating CNS diseases. []
Q6: What is the significance of the N,O-bidentate directing group in a this compound derivative?
A6: The N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide derivative possesses an N,O-bidentate directing group. [] This structural feature makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions, opening avenues for synthesizing diverse compounds. []
Q7: Has this compound demonstrated antimicrobial activity?
A7: A study exploring Mannich bases incorporating the this compound pharmacophore revealed promising antimicrobial action against both Gram-positive and Gram-negative bacteria. [] Further research is necessary to understand the specific mechanisms and potential for therapeutic development.
Q8: Are there any studies exploring the insecticidal potential of this compound derivatives?
A8: Yes, research has investigated isoxazoline derivatives incorporating the this compound moiety for insecticidal activity. Notably, compound G22 (N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide) exhibited potent lethality against fall armyworm (Spodoptera frugiperda). []
Q9: How do structural modifications of this compound affect its biological activity?
A9: Studies exploring various this compound derivatives highlight the importance of substituents on the benzene ring and the amide nitrogen in dictating biological activity, including binding affinity, potency, and selectivity for specific targets. [, , , , , , , , , ]
Q10: What synthetic approaches are commonly employed for preparing this compound and its derivatives?
A10: Common synthetic strategies include reacting 2-methylbenzoyl chloride or 2-methylbenzoic acid with amines or anilines. [, ] Researchers have also utilized tricarbonyl(arene)chromium complexes to synthesize axially chiral benzamides. []
Q11: Has the use of this compound as a directing group in C-H functionalization reactions been explored?
A11: Yes, research has demonstrated the utility of this compound as a directing group in copper-catalyzed intramolecular benzylic C-H amination reactions, leading to the formation of isoindolinones. [] This approach offers a valuable tool for constructing complex molecules from readily available starting materials.
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